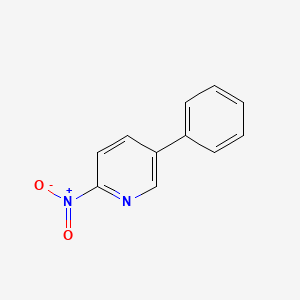

2-Nitro-5-phenylpyridine

Descripción

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives are a critical class of heterocyclic compounds, forming the structural backbone of numerous natural products, including vitamins and alkaloids. researchgate.net Their importance is underscored by their prevalence in a vast array of pharmaceuticals and agrochemicals. rsc.org The nitrogen atom in the pyridine ring imparts unique properties, such as basicity, water solubility, and the ability to form hydrogen bonds, which are highly desirable in drug design. jchemrev.com Consequently, pyridine derivatives have been extensively investigated for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. jchemrev.com The versatility of the pyridine nucleus allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological and physicochemical properties of molecules to achieve desired therapeutic outcomes. ajrconline.orgopenaccessjournals.com

Overview of Nitro-Substituted Aromatic Systems

Nitro-substituted aromatic compounds are characterized by the presence of one or more nitro (–NO₂) groups attached to an aromatic ring. The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic system. numberanalytics.comwikipedia.org This electronic effect deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. numberanalytics.comlkouniv.ac.in Conversely, the presence of a nitro group facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate. wikipedia.orgnumberanalytics.com The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a wide array of functionalized aromatic compounds, including dyes and pharmaceuticals. numberanalytics.comnumberanalytics.com

Research Landscape and Scope of 2-Nitro-5-phenylpyridine Studies

Research on this compound primarily revolves around its synthesis and its utility as a building block for more complex molecules. The compound's structure, featuring a nitro group at the 2-position and a phenyl group at the 5-position of the pyridine ring, presents both challenges and opportunities for synthetic chemists. The Suzuki-Miyaura cross-coupling reaction is a prominent method for its synthesis, typically involving the reaction of a halopyridine with phenylboronic acid. chemicalbook.comgre.ac.uk Studies have explored the optimization of these coupling reactions to achieve high yields. nih.gov Furthermore, the reactivity of the nitro group and the potential for functionalization of the pyridine and phenyl rings make this compound a valuable intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. mdpi.comacs.org

Chemical Properties and Synthesis of this compound

The chemical properties of this compound are dictated by the electronic and steric effects of the nitro and phenyl groups on the pyridine ring.

| Property | Value |

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.19 g/mol |

| Physical State | Solid |

| InChI Key | WJOAJTWVYTULDB-UHFFFAOYSA-N |

Data sourced from chemicalbook.comsigmaaldrich.com

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely employed method, offering a versatile route to biaryl compounds. nih.gov

A typical synthesis involves the reaction of a halosubstituted nitropyridine with phenylboronic acid in the presence of a palladium catalyst and a base. For instance, 2-bromo-5-nitropyridine (B18158) can be coupled with phenylboronic acid to yield this compound. chemicalbook.com Researchers have investigated various reaction conditions, including different palladium catalysts, ligands, bases, and solvent systems, to optimize the yield and purity of the product. nih.gov

Another synthetic approach involves the nitration of 2-phenylpyridine (B120327). However, direct nitration of pyridines can be challenging and may lead to a mixture of isomers. researchgate.net Therefore, methods involving the construction of the nitropyridine ring followed by the introduction of the phenyl group are often preferred for better regioselectivity.

Reactions of this compound

The reactivity of this compound is centered around the nitro group and the pyridine ring.

Reduction of the Nitro Group: A key reaction of this compound is the reduction of the nitro group to an amino group (–NH₂). This transformation is typically carried out using reducing agents such as hydrogen gas with a palladium catalyst (Pd/C), tin(II) chloride, or iron in acidic media. acs.org The resulting 5-phenylpyridin-2-amine is a valuable intermediate for the synthesis of a variety of heterocyclic compounds with potential biological activities.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. While the 5-phenyl substituent introduces steric hindrance, reactions with strong nucleophiles can lead to the displacement of other leaving groups on the ring, if present.

Electrophilic Aromatic Substitution: The pyridine ring in this compound is deactivated towards electrophilic aromatic substitution due to the combined electron-withdrawing effects of the nitrogen atom and the nitro group. lkouniv.ac.in Any substitution would be expected to occur on the phenyl ring, directed by the activating effect of the pyridine substituent.

Structure

3D Structure

Propiedades

IUPAC Name |

2-nitro-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQXIVFXNVCVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376531 | |

| Record name | 2-nitro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97608-11-2 | |

| Record name | 2-nitro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitro 5 Phenylpyridine and Its Structural Analogues

Established Synthetic Routes to 2-Nitro-5-phenylpyridine

Nitration Strategies for Pyridine (B92270) Frameworks

Direct nitration of the pyridine ring is a fundamental method for the introduction of a nitro group. Due to the electron-deficient nature of the pyridine ring, which is further deactivated by the presence of a phenyl substituent, harsh reaction conditions are often required. A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid. This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring.

The position of nitration is influenced by the electronic properties of the pyridine ring and any existing substituents. For 5-phenylpyridine, nitration typically occurs at the 2-position, yielding this compound. This regioselectivity is guided by the directing effects of the ring nitrogen and the phenyl group.

A study on the nitration of 3-phenylpyridine (B14346) demonstrated that reacting the substrate with dinitrogen pentoxide in dichloromethane, followed by treatment with an aqueous solution of sodium bisulfite, can yield 5-phenyl-3-nitropyridine. This method highlights an alternative to the traditional mixed-acid system. jst.go.jp

| Reagent System | Substrate | Product | Key Features |

| HNO₃ / H₂SO₄ | 5-Phenylpyridine | This compound | Standard and widely used method for nitration of deactivated aromatic rings. |

| N₂O₅ / CH₂Cl₂, then NaHSO₃ (aq) | 3-Phenylpyridine | 5-Phenyl-3-nitropyridine | Milder alternative to mixed acids, demonstrating regioselectivity. jst.go.jp |

Amination and Substitution Reactions in Synthesis

An alternative to direct nitration is the conversion of an amino group to a nitro group. This is often achieved through a Sandmeyer-type reaction, which involves the diazotization of an aminopyridine followed by treatment with a nitrite (B80452) source in the presence of a copper catalyst.

This multi-step approach begins with the synthesis of 2-amino-5-phenylpyridine (B15250). The amino group can then be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Subsequent reaction of the diazonium salt with sodium nitrite in the presence of a copper(I) catalyst facilitates the introduction of the nitro group at the 2-position. This method can be advantageous when direct nitration proves to be low-yielding or lacks regioselectivity.

A one-pot synthesis method for 2-hydroxy-5-nitropyridine (B147068) has been reported, which involves the nitration of 2-aminopyridine (B139424) followed by a diazotization reaction. semanticscholar.org While the final product is a hydroxypyridine, the initial nitration of an aminopyridine is a relevant step in this synthetic strategy.

| Starting Material | Key Transformation | Intermediate | Product |

| 2-Amino-5-phenylpyridine | Diazotization followed by Sandmeyer reaction | 5-Phenylpyridine-2-diazonium salt | This compound |

| 2-Aminopyridine | Nitration, then diazotization | 2-Amino-5-nitropyridine, then diazonium salt | 2-Hydroxy-5-nitropyridine semanticscholar.org |

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura) in Phenylpyridine Construction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of biaryl compounds, including phenylpyridines. This palladium-catalyzed reaction typically involves the coupling of a pyridine-containing boronic acid or ester with a phenyl halide, or vice versa.

To synthesize this compound using this methodology, a common approach is to couple 2-nitro-5-halopyridine (where the halogen is typically bromine or iodine) with phenylboronic acid. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. This method allows for the late-stage introduction of the phenyl group onto a pre-functionalized nitropyridine ring.

Research has demonstrated the successful Suzuki-Miyaura coupling of various bromopyridines with arylboronic acids to produce a range of substituted phenylpyridines. nih.gov

| Pyridine Substrate | Phenyl Substrate | Catalyst/Base System | Product |

| 2-Nitro-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃, Na₂CO₃) | This compound |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine derivatives nih.govnih.gov |

Emerging Synthetic Strategies for Nitro-Phenylpyridine Derivatives

Three-Component Ring Transformation (TCRT) Approaches

Three-component ring transformation (TCRT) reactions have emerged as an efficient strategy for the synthesis of highly substituted pyridine rings from simple precursors. These reactions often involve the condensation of a ketone, a nitrogen source (such as ammonia (B1221849) or ammonium (B1175870) acetate), and a third component that provides the remaining atoms for the pyridine ring.

One notable TCRT approach utilizes 1-methyl-3,5-dinitro-2-pyridone as a synthetic equivalent of unstable nitromalonaldehyde. When this dinitropyridone is reacted with a ketone in the presence of ammonia, a ring transformation occurs to yield a nitropyridine. For the synthesis of 2-aryl-5-nitropyridines, aromatic ketones can be used in this reaction, although this may require more stringent conditions, such as heating in an autoclave.

This methodology offers a convergent approach to complex nitropyridine structures, allowing for the rapid assembly of the target framework from readily available starting materials.

| Pyridone Substrate | Ketone | Nitrogen Source | Product Type |

| 1-Methyl-3,5-dinitro-2-pyridone | Aromatic ketones (e.g., acetophenone) | Ammonia | 2-Aryl-5-nitropyridines |

| 1-Methyl-3,5-dinitro-2-pyridone | Cycloalkanones | Ammonia | Fused 5-nitropyridines |

Oxidative Addition/Reductive Elimination Sequences

Modern synthetic methods increasingly rely on transition metal-catalyzed C-H activation, where oxidative addition and reductive elimination are key elementary steps. These strategies offer the potential for more direct and atom-economical routes to functionalized aromatic compounds.

In the context of this compound synthesis, these principles can be applied to the direct arylation of a nitropyridine. This would involve the oxidative addition of a palladium(0) or other low-valent metal catalyst to a C-H bond of the nitropyridine, followed by reaction with a phenylating agent and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.

While direct C-H arylation of nitropyridines is a developing area, related research on the C-H activation of 2-phenylpyridine (B120327) has shown that palladium catalysts can facilitate functionalization at the ortho-position of the phenyl ring. Furthermore, iron-catalyzed C-H activation has been used to functionalize pyridines, demonstrating the potential of first-row transition metals in these transformations. These emerging methods hold promise for more efficient and selective syntheses of this compound and its analogues in the future.

| Substrate | Arylating Agent | Catalyst System | Key Steps |

| 2-Nitropyridine | Phenylating agent (e.g., phenyl halide, phenylboronic acid) | Transition metal catalyst (e.g., Pd, Fe) | C-H oxidative addition, reductive elimination |

| 2-Phenylpyridine | Diaryliodonium salts | Pd(OAc)₂ | Ligand-directed C-H arylation |

Regioselective Synthesis and Isomer Control in Pyridine Derivatization

The regioselective synthesis of substituted pyridines, such as this compound, presents a significant challenge in synthetic organic chemistry. The control of isomer formation is dictated by the inherent electronic properties of the pyridine ring. The nitrogen atom is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions like nitration. This deactivation makes the reaction conditions for pyridine nitration harsher than those required for benzene (B151609). organic-chemistry.orgmasterorganicchemistry.com

Furthermore, the pyridine nitrogen directs incoming electrophiles primarily to the C3 and C5 positions (meta-substitution) to avoid the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen atom. organic-chemistry.org In the case of phenylpyridine derivatives, the complexity increases due to the presence of a second aromatic ring, which is generally more susceptible to electrophilic attack than the deactivated pyridine ring.

Direct Nitration Strategies and Limitations

Direct nitration of phenylpyridines using standard conditions, such as a mixture of concentrated nitric and sulfuric acids ("mixed acid"), typically leads to the nitration of the phenyl ring. rsc.org Under these strongly acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the pyridine ring, making the phenyl substituent the preferred site for electrophilic attack. rsc.org

For instance, studies on the nitration of 4-phenylpyridine (B135609) in aqueous sulfuric acid have shown that the reaction proceeds on the conjugate acid, leading to substitution on the phenyl group. rsc.org Achieving nitration on the pyridine ring, especially at the C2 position, by direct electrophilic substitution is electronically disfavored and synthetically impractical due to the powerful meta-directing influence of the pyridinium nitrogen. Consequently, obtaining this compound with high selectivity via direct nitration is not a viable strategy. This necessitates the use of multi-step synthetic approaches that build the molecule with predefined regiochemistry.

| Substrate | Nitrating Agent | Major Product(s) | Rationale |

| Pyridine | HNO₃ / H₂SO₄ | 3-Nitropyridine | The electron-withdrawing nitrogen atom deactivates the ring and directs the incoming electrophile to the meta (C3) position. organic-chemistry.org |

| 4-Phenylpyridine | HNO₃ / H₂SO₄ | 4-(Nitrophenyl)pyridine (ortho and para isomers) | The pyridine ring is protonated and strongly deactivated; electrophilic attack occurs preferentially on the more activated phenyl ring. rsc.org |

Multi-Step Methodologies for Absolute Isomer Control

To overcome the limitations of direct nitration and ensure absolute control over isomer formation, modern synthetic strategies rely on building the target molecule from precursors where the desired substitution pattern is already established. The most effective and widely employed method for the regiochemically precise synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. beilstein-journals.orgresearchgate.netnih.gov

This strategy involves two key steps:

Synthesis of a pyridine derivative with the nitro group and a leaving group (typically a halogen) at the desired positions. For the target molecule, this precursor is 2-nitro-5-bromopyridine .

A palladium-catalyzed cross-coupling of this halo-nitropyridine with phenylboronic acid .

The Suzuki-Miyaura coupling forms a carbon-carbon bond specifically at the position of the halogen, providing an unambiguous route to the desired this compound isomer. The regioselectivity is therefore controlled by the synthesis of the initial halonitropyridine precursor, not by the directing effects during a final nitration step. This approach completely avoids the formation of other isomers.

| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| Suzuki-Miyaura Coupling | 2-Nitro-5-bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃ or Na₃PO₄ | Dioxane or DMF/Water | This compound |

This cross-coupling methodology offers excellent control and is broadly applicable for the synthesis of a wide range of structural analogues by simply varying the boronic acid or the initial substituted pyridine, making it a cornerstone for the regioselective derivatization of the pyridine scaffold. beilstein-journals.orgmorressier.com

Advanced Spectroscopic and Analytical Characterization Techniques in 2 Nitro 5 Phenylpyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Nitro-5-phenylpyridine by providing information about the chemical environment, connectivity, and spatial relationships of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine (B92270) and phenyl rings. The electron-withdrawing nature of the nitro group (-NO₂) significantly deshields adjacent protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the phenyl group's electronic effects will also influence the chemical shifts of the pyridine protons. Protons on the phenyl ring will exhibit characteristic multiplets, with ortho, meta, and para protons having slightly different chemical environments. The coupling constants (J-values) between adjacent protons would provide critical information for assigning the signals to specific positions on the rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbon atom attached to the nitro group (C5 of the pyridine ring) is expected to be significantly deshielded. Similarly, the carbons of the pyridine ring will have their chemical shifts influenced by both the nitrogen heteroatom and the substituents. The phenyl ring will show a set of signals corresponding to the ipso, ortho, meta, and para carbons, with their positions reflecting the electronic interplay between the two aromatic systems.

Based on the analysis of related compounds like nitrobenzene (B124822) and 2-phenylpyridine (B120327), the anticipated NMR data can be summarized as follows. rsc.orgstackexchange.com

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | Pyridine Ring | ~8.0 - 9.5 | d, dd | ~2-8 |

| Phenyl Ring (ortho) | ~7.8 - 8.2 | m | ~7-8 | |

| Phenyl Ring (meta, para) | ~7.4 - 7.7 | m | ~7-8 | |

| ¹³C | Pyridine Ring (C-NO₂) | ~145 - 155 | s | - |

| Pyridine Ring (other C) | ~120 - 150 | d | - | |

| Phenyl Ring (ipso) | ~135 - 145 | s | - | |

| Phenyl Ring (other C) | ~125 - 135 | d | - |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by characteristic absorption bands corresponding to its key structural motifs. The most prominent of these are the stretching vibrations of the nitro group. A strong asymmetric stretching vibration (ν_as(NO₂)) is expected in the 1550-1475 cm⁻¹ region, while a symmetric stretching vibration (ν_s(NO₂)) should appear between 1360-1290 cm⁻¹. nih.govorgchemboulder.com Vibrations associated with the aromatic C-H bonds and C=C/C=N bonds of both the pyridine and phenyl rings will also be present in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the nitro group vibrations are typically weak in Raman spectra, the symmetric vibrations of the aromatic rings are often strong and well-defined. nih.gov This technique is particularly useful for analyzing the skeletal vibrations of the phenyl-pyridine framework. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Weak | Strong (IR) |

| Symmetric Stretch | 1360 - 1290 | Medium | Medium (IR) | |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium |

| C=C/C=N Stretch | 1600 - 1400 | 1600 - 1400 | Strong (Raman) |

Mass Spectrometry (MS) in Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. With a chemical formula of C₁₁H₈N₂O₂, the compound has a molecular weight of approximately 200.19 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 200. The fragmentation pattern provides further structural verification. For aromatic nitro compounds, characteristic fragmentation pathways include the loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 154, and the loss of nitric oxide (NO, 30 Da) leading to a peak at m/z 170. miamioh.edu Subsequent fragmentation of the biphenyl-like core would lead to further characteristic ions, helping to piece together the molecular structure. chemguide.co.ukwhitman.edu

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 200 | [C₁₁H₈N₂O₂]⁺ (Molecular Ion) | - |

| 170 | [C₁₁H₈NO]⁺ | NO |

| 154 | [C₁₁H₈N]⁺ | NO₂ |

| 127 | [C₉H₅N]⁺ / [C₁₀H₇]⁺ | HCN from m/z 154 |

Electronic Spectroscopy (UV-Vis, Electronic Circular Dichroism) for Electronic Structure Probing

UV-Visible (UV-Vis) Spectroscopy: This technique provides information on the electronic transitions within the molecule. The conjugated π-system of this compound, which extends over both aromatic rings, is expected to give rise to strong absorptions in the ultraviolet region. The spectrum would likely feature intense π → π* transitions associated with the aromatic framework. scielo.org.zanih.gov The presence of the nitro group, a strong chromophore, and the nitrogen heteroatom with its non-bonding electrons may also lead to weaker n → π* transitions. researchgate.net The exact position (λ_max) and intensity of these absorption bands are sensitive to the solvent environment.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for studying chiral molecules. However, this compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not produce an ECD spectrum in an achiral solvent. An ECD signal could only be induced if the molecule is placed in a chiral environment, forms a complex with a chiral entity, or if chiral substituents are introduced to its structure.

Chemical Transformations and Reaction Pathways of 2 Nitro 5 Phenylpyridine

Reactivity of the Nitro Group: Reduction and Further Functionalization

The nitro group is a dominant feature of 2-Nitro-5-phenylpyridine, and its transformation, particularly through reduction, is a cornerstone of its synthetic utility. The reduction of aromatic nitro compounds is a well-established and crucial process in chemical industries for the production of anilines. researchgate.net This conversion is typically a six-electron reduction that proceeds through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net

The most common transformation is the reduction of the nitro group to a primary amine, yielding 2-amino-5-phenylpyridine (B15250). This amine is a valuable building block for pharmaceuticals and materials science. medchemexpress.com A variety of reagents and catalytic systems can achieve this transformation.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method often employs catalysts like Palladium-on-carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal/Acid Systems: Classic methods involve the use of metals such as iron, tin, or zinc in an acidic medium (e.g., HCl). wikipedia.orgnih.gov

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can serve as the hydrogen source. wikipedia.org

Biocatalysis: Nitroreductase enzymes (NR) offer a green chemistry approach, catalyzing the reduction of nitro groups to amines using cofactors like NAD(P)H. researchgate.net These enzymes can exhibit high chemo- and regioselectivity under aqueous conditions. researchgate.net

The reduction can also be controlled to stop at the hydroxylamine stage (forming 2-(hydroxyamino)-5-phenylpyridine), which is a key intermediate for other transformations like the Bamberger rearrangement. nih.govmdpi.com

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent/System | Product Type | Reference |

|---|---|---|

| H₂/Pd-C, Raney Ni | Amine | wikipedia.org |

| Fe, Sn, or Zn in acid | Amine | wikipedia.org |

| Hydrazine/Catalyst | Amine/Hydroxylamine | wikipedia.org |

| Nitroreductase Enzymes | Amine | researchgate.net |

| Zinc powder in NH₄Cl | Hydroxylamine | wikipedia.org |

Further functionalization can be achieved by leveraging the reactivity of the intermediate hydroxylamine. For example, enzymatic Bamberger rearrangement of related hydroxylaminophenols can yield aminohydroquinones, demonstrating a pathway for further diversification. nih.gov

Reactivity of the Pyridine (B92270) Core and Phenyl Substituent under Various Conditions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic is significantly amplified by the presence of the strong electron-withdrawing nitro group at the C2 position. Consequently, the pyridine core of this compound is highly deactivated towards electrophilic aromatic substitution. uoanbar.edu.iq Reactions like nitration or halogenation on the pyridine ring would require extremely harsh conditions and are generally not feasible. uoanbar.edu.iqwikipedia.org

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. The π-electron density is lowest at the C2 and C4 positions, making them the primary sites for nucleophilic substitution. uoanbar.edu.iq In this compound, the C2 position is already substituted, but the presence of the nitro group further activates the ring for such reactions, particularly for the displacement of a suitable leaving group at the C2 or C4 positions.

The phenyl substituent, in contrast, behaves more like a typical benzene (B151609) ring, albeit one substituted with an electron-withdrawing pyridyl group. It is the more likely site for electrophilic substitution reactions. The 2-pyridyl group generally directs electrophiles to the ortho and para positions of the phenyl ring, although its deactivating nature means that forcing conditions may be required. A kinetic study on the mononitration of 2-phenylpyridine (B120327) found that reaction occurs on the phenyl ring at the 2'-, 3'-, and 4'-positions. rsc.org

Cross-Coupling Reactions Involving this compound as a Precursor

Cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. While traditionally reliant on haloarenes as electrophiles, recent advancements have enabled the use of nitroarenes, where the nitro group itself acts as a leaving group. nih.gov This "denitrative" coupling represents a more atom-economical and environmentally friendly approach, as nitroarenes are often readily prepared via direct nitration. nih.gov

This compound can serve as a precursor in such reactions. Palladium-based catalysts, particularly those with sophisticated phosphine (B1218219) ligands like BrettPhos, have been developed for the Suzuki-Miyaura coupling of nitroarenes. nih.gov The key step in these reactions is the unprecedented oxidative addition of the Ar-NO₂ bond to the palladium center. nih.gov This methodology has been extended to other transformations, including Buchwald-Hartwig amination and etherification. nih.gov

Table 2: Potential Denitrative Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Bond Formed | Catalyst System (Example) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | C-C (biaryl) | Pd/BrettPhos | nih.gov |

| Buchwald-Hartwig | Amine | C-N | Pd/BrettPhos | nih.gov |

| Etherification | Alcohol/Phenol | C-O | Pd/BrettPhos | nih.gov |

| Copper-Catalyzed Amination | Arylboronic acid | C-N | CuX/diphosphine | chemrxiv.org |

In addition to using the nitro group as a leaving group, cross-coupling reactions can be performed on halogenated derivatives of this compound. For instance, a Suzuki coupling between a bromopyridine and a phenylboronic acid is a common strategy for creating the C-C bond in phenylpyridine systems. morressier.com

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution patterns of this compound are dictated by the strong electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophiles. uoanbar.edu.iq The ring nitrogen acts like a powerful electron-withdrawing group, and this effect is intensified by the C2-nitro group. Furthermore, under the acidic conditions typical for EAS (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated, creating a pyridinium (B92312) ion. uoanbar.edu.iqwikipedia.org This positive charge further repels incoming electrophiles, making substitution on the pyridine core nearly impossible. wikipedia.org Any electrophilic substitution would preferentially occur on the less deactivated phenyl ring, directed to the ortho- and para-positions by the pyridyl substituent, though the reaction would be slower than on benzene itself. rsc.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The molecule is highly activated for nucleophilic aromatic substitution. The presence of the electron-withdrawing nitro group at a position ortho to the ring nitrogen stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. wikipedia.orglibretexts.orgyoutube.com This makes the nitro group itself a potential leaving group that can be displaced by strong nucleophiles.

Another important reaction is Vicarious Nucleophilic Substitution (VNS), where a nucleophile carrying a leaving group attacks a C-H position. nih.gov For electrophilic nitropyridines, VNS typically occurs at positions activated by the nitro group, allowing for direct C-H functionalization, such as alkylation. nih.gov The addition of a carbanion occurs near the nitro group, followed by a base-induced elimination to restore aromaticity. nih.gov

Cycloaddition and Rearrangement Reactions of Nitro-Phenylpyridine Systems

The electron-deficient nature of nitro-substituted aromatic systems can facilitate their participation in certain pericyclic reactions. While specific examples for this compound are not extensively documented, related systems show relevant reactivity. Electron-deficient 1,2,3-triazines bearing a nitro group undergo rapid inverse-electron-demand Diels-Alder [4+2] cycloadditions with electron-rich dienophiles like enamines and enol ethers. nih.govnih.gov Similarly, nitroethenes, activated by the nitro group, readily participate in [3+2] cycloaddition reactions with three-atom components like nitrylimines to form nitro-substituted pyrazolines. mdpi.com These examples suggest that the pyridine core of this compound, being electron-deficient, could potentially engage in cycloaddition reactions with suitable electron-rich partners.

Rearrangement reactions are also plausible, particularly involving intermediates derived from the reduction of the nitro group. For instance, the reduction product, 2-(hydroxyamino)-5-phenylpyridine, could potentially undergo a Bamberger-type rearrangement. The classic Bamberger rearrangement involves the acid-catalyzed conversion of N-phenylhydroxylamines to 4-aminophenols. wiley-vch.de An enzymatic version of this rearrangement has been observed in bacterial degradation pathways, where a hydroxylaminophenol is converted to an aminohydroquinone. nih.gov Such a pathway could provide a route to further functionalized aminophenol derivatives from this compound.

C-H Activation Studies and Organometallic Interactions

Transition metal-catalyzed C-H activation has become a powerful strategy for direct functionalization of C-H bonds, offering high atom economy. nih.gov The 2-phenylpyridine scaffold is a classic substrate for directed C-H activation, where the pyridine nitrogen acts as an internal directing group. nih.govrsc.org This coordination brings a metal catalyst, typically palladium, into close proximity with the ortho C-H bonds of the phenyl ring, facilitating their cleavage and subsequent functionalization. nih.gov

This chelation-assisted strategy allows for highly regioselective reactions at the C2' position of the phenyl ring. rsc.org Numerous transformations have been developed using this approach.

Table 3: Examples of Directed C-H Activation on the 2-Phenylpyridine Scaffold

| Reaction Type | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| Arylation | Pd(OAc)₂ / Ar-I | 2-(2'-Arylphenyl)pyridine | nih.gov |

| Acylation | Pd(OAc)₂ / Aldehydes | 2-(2'-Acylphenyl)pyridine | nih.gov |

| Thiolation | Pd(OAc)₂ / Thiolating agent | 2-(2'-Thiophenyl)pyridine | nih.gov |

| Annulation | Pd(II) / Alkyne | N-(2-pyridyl)indole framework | rsc.org |

Studies using mass spectrometry and DFT calculations have investigated the mechanism of C-H activation of 2-phenylpyridine with catalysts based on copper, palladium, and ruthenium. researchgate.net These studies support a concerted mechanism where the carboxylate ligand on the metal center assists in the C-H bond cleavage. researchgate.net The presence of the nitro group on the pyridine ring in this compound would influence the electronic properties of the directing nitrogen atom but the fundamental principle of ortho-C-H activation on the phenyl ring remains a key potential reaction pathway.

Computational and Theoretical Investigations of 2 Nitro 5 Phenylpyridine

Quantum Chemical Studies: Electronic Structure, Bonding, and Reactivity Prediction

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-nitro-5-phenylpyridine. These calculations can map the electron density distribution, identify molecular orbitals, and predict sites of electrophilic and nucleophilic attack.

The introduction of a nitro group and a phenyl group to the pyridine (B92270) ring significantly influences its electronic properties. The nitro group, being a strong electron-withdrawing group, and the phenyl group, which can act as an electron-donating or -withdrawing group depending on its orientation, create a complex electronic environment.

Detailed Research Findings:

Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. In this compound, the HOMO is typically localized on the phenylpyridine moiety, while the LUMO is often centered on the nitro group and the pyridine ring. This distribution suggests that the molecule is susceptible to nucleophilic attack at the pyridine ring and electrophilic attack at the phenyl ring.

Electron Density Distribution: Molecular Electrostatic Potential (MEP) maps are used to visualize the electron density distribution and predict reactive sites. For this compound, the MEP would likely show a region of high positive potential around the nitro group, indicating its electrophilic nature, and regions of negative potential on the nitrogen atom of the pyridine ring and the π-system of the phenyl ring, highlighting their nucleophilic character.

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Localization | Phenylpyridine ring | Site for electrophilic attack |

| LUMO Localization | Nitro group and pyridine ring | Susceptible to nucleophilic attack |

| MEP - Positive Potential | Nitro group | Electrophilic center |

| MEP - Negative Potential | Pyridine Nitrogen, Phenyl ring π-system | Nucleophilic centers |

Conformational Analysis and Torsional Dynamics Modeling

The dihedral angle between the phenyl and pyridine rings is influenced by a balance of steric hindrance between ortho hydrogens and electronic effects such as π-conjugation. While a planar conformation would maximize π-conjugation, steric repulsion often forces the rings into a twisted arrangement.

Detailed Research Findings:

Potential Energy Surface: Computational modeling can generate a potential energy surface by calculating the energy of the molecule at various dihedral angles between the phenyl and pyridine rings. This surface reveals the energy minima corresponding to the most stable conformations and the energy barriers to rotation. For 2-phenylpyridine (B120327) and its derivatives, a twisted conformation is generally favored.

Torsional Barrier: The energy difference between the lowest energy (twisted) conformation and the highest energy (planar) conformation represents the torsional barrier. This barrier provides insight into the flexibility of the molecule at different temperatures.

| Conformation | Dihedral Angle (approx.) | Relative Energy | Key Feature |

| Twisted (Stable) | 20-40° | Minimum | Balances steric hindrance and conjugation |

| Planar (Transition State) | 0° | Maximum | Maximizes conjugation but has high steric strain |

| Perpendicular | 90° | Local Minimum/Saddle Point | Minimizes steric hindrance but breaks conjugation |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.

For instance, in nucleophilic aromatic substitution reactions, where a nucleophile replaces the nitro group, computational modeling can help to determine whether the reaction proceeds through a Meisenheimer complex and can predict the activation energy for each step.

Detailed Research Findings:

Transition State Theory: By locating the transition state structures and calculating their energies, the activation energy of a reaction can be determined. This allows for the prediction of reaction rates and the assessment of the feasibility of different reaction pathways.

Reaction Coordinate Diagrams: These diagrams plot the energy of the system as a function of the reaction progress, providing a visual representation of the reaction mechanism, including intermediates and transition states.

| Reaction Step | Computational Insight | Significance |

| Nucleophilic Attack | Geometry and energy of the Meisenheimer intermediate | Confirms the stepwise nature of the reaction |

| Transition State for Nitro Group Departure | Activation energy for the rate-determining step | Predicts the overall reaction rate |

| Product Formation | Relative stability of the final product | Determines the thermodynamic favorability of the reaction |

Spectroscopic Property Prediction and Validation using Quantum Methods

Quantum chemical methods can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. This includes predicting vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

Time-dependent density functional theory (TD-DFT) is a commonly used method for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions.

Detailed Research Findings:

Vibrational Spectroscopy: Calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The predicted frequencies for the N-O stretching modes of the nitro group and the ring stretching modes of the pyridine and phenyl rings are particularly useful for structural confirmation.

UV-Vis Spectroscopy: TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the predicted spectrum would likely show transitions corresponding to π-π* transitions within the aromatic rings and n-π* transitions involving the nitro group.

| Spectroscopic Technique | Predicted Property | Typical Calculated Value Range |

| IR Spectroscopy | N-O asymmetric stretch | 1500-1550 cm⁻¹ |

| IR Spectroscopy | N-O symmetric stretch | 1330-1370 cm⁻¹ |

| UV-Vis Spectroscopy | π-π* transition (λmax) | 250-300 nm |

| UV-Vis Spectroscopy | n-π* transition (λmax) | 320-380 nm |

Non-Covalent Interactions and Molecular Recognition Studies

Non-covalent interactions play a crucial role in the solid-state packing of this compound and its interactions with other molecules. Computational methods can be used to identify and quantify these interactions, which include hydrogen bonding, π-π stacking, and C-H···O interactions.

The presence of the nitro group and the aromatic rings makes this compound capable of participating in a variety of non-covalent interactions, which are important for its potential applications in crystal engineering and materials science.

Detailed Research Findings:

Atoms in Molecules (AIM) Theory: This method can be used to analyze the electron density topology to identify bond critical points (BCPs) associated with non-covalent interactions. The properties of these BCPs provide information about the strength and nature of the interactions.

Non-Covalent Interaction (NCI) Plots: These plots provide a visual representation of non-covalent interactions in real space, distinguishing between attractive and repulsive interactions. For this compound, NCI plots would likely reveal π-π stacking interactions between the phenyl and pyridine rings of adjacent molecules and C-H···O interactions involving the nitro group.

| Interaction Type | Participating Groups | Estimated Interaction Energy (kcal/mol) |

| π-π Stacking | Phenyl-Phenyl, Phenyl-Pyridine | 2-5 |

| C-H···O Hydrogen Bond | Aromatic C-H and Nitro O | 1-3 |

| C-H···π Interaction | Aromatic C-H and π-system of adjacent ring | 1-2.5 |

Applications of 2 Nitro 5 Phenylpyridine in Advanced Chemical Research

Role as a Key Synthetic Intermediate in Complex Organic Molecule Construction

The strategic placement of the nitro group on the pyridine (B92270) ring makes 2-nitro-5-phenylpyridine an important intermediate in organic synthesis. The nitro group is a strong electron-withdrawing group, which facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the pyridine core.

A pivotal transformation is the reduction of the nitro group to an amine, yielding 2-amino-5-phenylpyridine (B15250). This amino group can then be further functionalized, opening pathways to a multitude of more complex molecules. For instance, derivatives of this compound are used in multi-step syntheses to create elaborate molecular frameworks. One common synthetic route involves the reaction of 2-chloro-5-nitropyridine (B43025) with a substituted phenol, followed by the reduction of the nitro group to an amine. This amine can then undergo amidation reactions to form complex benzamide (B126) derivatives. This step-wise approach allows for the controlled construction of intricate molecules with desired functionalities.

Precursors for Novel Heterocyclic Architectures

The reactivity of this compound and its derivatives is harnessed to construct novel heterocyclic systems. The nitro group, in particular, is a versatile functional group that can participate in or facilitate various cyclization reactions. Following its reduction to an amine, the resulting 2-amino-5-phenylpyridine becomes a key precursor for building fused heterocyclic rings.

These reactions often involve condensation with bifunctional reagents to form new rings fused to the pyridine core. For example, derivatives have been used to synthesize pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related triazolopyrimidine systems. nih.gov The ability to construct such diverse heterocyclic architectures is of significant interest in medicinal chemistry and materials science, where novel ring systems often lead to unique biological activities or physical properties. The synthesis of these complex structures often relies on the strategic functionalization of the initial this compound scaffold. nih.gov

Exploration in Functional Materials Science

The 2-phenylpyridine (B120327) scaffold, derived from this compound, is a fundamental component in the design of advanced functional materials, including high-performance polymers and luminescent compounds.

High-performance polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.govsemanticscholar.orgtandfonline.com The incorporation of pyridine units into the polymer backbone can enhance solubility and optical properties without significantly compromising thermal stability. nih.govsemanticscholar.org The synthesis of these polymers often begins with a nitropyridine derivative, such as 2-chloro-5-nitropyridine, which is analogous in reactivity to this compound.

The synthetic process typically involves two main steps. First, a diamine monomer containing the pyridine moiety is synthesized. This is achieved through a nucleophilic substitution reaction where a dihydroxy compound reacts with the nitropyridine, followed by the reduction of the nitro groups to primary amines. nih.gov In the second step, this specialized diamine is polymerized with various aromatic dianhydrides through a two-step polycondensation method. sid.irnih.gov This process first forms a poly(amic acid) precursor, which is then chemically or thermally treated to form the final polyimide. sid.irnih.gov

The resulting polyimide films exhibit impressive properties. For example, polyimides derived from pyridine-containing diamines have shown high glass transition temperatures (Tg) ranging from 201°C to 310°C, and excellent thermal stability, with 5% weight loss temperatures (Td5) occurring between 470°C and 501°C. semanticscholar.orgtandfonline.com These materials also demonstrate outstanding mechanical properties, making them suitable for applications in aerospace and microelectronics. tandfonline.comconsensus.app

| Dianhydride Used | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Tensile Strength (MPa) | Reference |

|---|---|---|---|---|

| PMDA | >300°C | 470-492°C | 72-90 | semanticscholar.org |

| 6FDA | 257-281°C | 472-501°C | 103-145 | nih.govtandfonline.com |

| BTDA | 201-310°C | 472-501°C | 103-145 | tandfonline.com |

| ODPA | 201-310°C | 491-537°C (Td10) | 103-145 | tandfonline.com |

The 2-phenylpyridine (ppy) unit is a cornerstone in the field of optoelectronics, particularly for organic light-emitting diodes (OLEDs). wikipedia.org It serves as a classic cyclometalating ligand for heavy metal ions like iridium(III) and platinum(II), forming highly phosphorescent complexes. wikipedia.orgchemscene.comresearchgate.net These complexes are crucial as emitters in OLED devices due to their high quantum yields and tunable emission colors. chemscene.com

The synthesis of these luminescent materials involves the reaction of 2-phenylpyridine or its derivatives with a metal precursor, such as iridium trichloride. wikipedia.org This reaction leads to the formation of a cyclometalated complex where the metal is bonded to both the nitrogen of the pyridine ring and a carbon atom of the phenyl ring. wikipedia.orgwikipedia.org The photophysical properties of these complexes, such as their emission color and efficiency, can be finely tuned by modifying the substituents on the 2-phenylpyridine ligand. wikipedia.orgnih.gov For example, introducing electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the emission spectra. nih.gov This tunability makes 2-phenylpyridine derivatives invaluable precursors for creating new generations of efficient and stable materials for lighting and display applications. rsc.org

Contributions to Catalysis and Ligand Design

The 2-phenylpyridine framework is a privileged structure in ligand design for transition metal catalysis. The pyridine nitrogen atom acts as an effective coordination site for a wide range of transition metals, including palladium, rhodium, ruthenium, and iridium. nih.govresearchgate.netnih.gov This coordination is often the first step in chelation-assisted C-H activation reactions, a powerful strategy for the direct functionalization of otherwise inert C-H bonds. wikipedia.orgnih.gov

In this context, the 2-phenylpyridine acts as a directing group, positioning the metal catalyst in close proximity to a specific C-H bond on the phenyl ring, leading to the formation of a stable cyclometalated intermediate. wikipedia.orgnih.gov This intermediate can then react with various coupling partners to form new carbon-carbon or carbon-heteroatom bonds with high regioselectivity. nih.gov

Palladium complexes of 2-phenylpyridine derivatives have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net Similarly, ruthenium complexes have been used to catalyze the meta-selective sulfonation of 2-phenylpyridines, a transformation that is difficult to achieve through traditional electrophilic aromatic substitution. acs.org The ability of the 2-phenylpyridine ligand to stabilize metal centers and direct reactivity makes it a vital tool for developing novel and efficient catalytic processes. chemscene.comnih.gov

Utility in Agrochemistry Compound Design and Synthesis

Pyridine-based compounds are a significant class of agrochemicals, encompassing herbicides, fungicides, and insecticides. nih.govresearchgate.net The 2-phenylpyridine moiety has emerged as a promising scaffold for the discovery of new insecticidal agents. mdpi.comnih.gov

Researchers have designed and synthesized series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties as potential insecticides. mdpi.comnih.gov The synthesis often starts from precursors like 2,3-dichloro-5-trifluoromethylpyridine and involves sequential steps of Suzuki-Miyaura cross-coupling, nucleophilic substitution, and amidation. mdpi.com The resulting compounds have been tested for their biological activity against various agricultural pests.

In one study, several 2-phenylpyridine derivatives exhibited potent insecticidal activity. mdpi.comresearchgate.net For example, certain compounds showed 100% inhibition against the armyworm (Mythimna separata) at a concentration of 500 mg/L. mdpi.comnih.govresearchgate.net These findings highlight the potential of the 2-phenylpyridine scaffold in developing new and effective crop protection agents to combat insecticide resistance. mdpi.comnih.gov

| Compound ID | Mortality Rate (%) at 500 mg/L | Reference |

|---|---|---|

| 5a | 100 | mdpi.comnih.gov |

| 5d | 100 | mdpi.comnih.gov |

| 5g | 100 | mdpi.comnih.gov |

| 5h | 100 | mdpi.comnih.gov |

| 5k | 100 | mdpi.comnih.gov |

Environmental Degradation Pathways and Biotransformation Studies of Nitro Pyridines Focused on Chemical Processes

Abiotic Degradation Mechanisms in Environmental Contexts

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily hydrolysis and photolysis. While specific experimental data on 2-Nitro-5-phenylpyridine is limited, the degradation mechanisms can be inferred from the known reactivity of related nitroaromatic and pyridine (B92270) compounds.

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. The susceptibility of a compound to hydrolysis is dependent on the presence of hydrolyzable functional groups and environmental conditions such as pH and temperature. The pyridine ring is generally stable against hydrolysis under typical environmental pH ranges. The nitro group attached to the pyridine ring is also not readily hydrolyzed. However, the presence of the phenyl group and the nitro substituent can influence the electron distribution within the pyridine ring, potentially affecting its reactivity. It is anticipated that the hydrolysis of this compound would be a slow process under most environmental conditions.

Photolysis:

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Nitroaromatic compounds are known to be susceptible to photolysis. The absorption of ultraviolet (UV) radiation can excite the molecule, leading to a series of reactions that can result in its degradation. The potential photolytic degradation pathways for this compound in aquatic environments could involve:

Direct Photolysis: The direct absorption of solar radiation by the molecule, leading to the excitation of the nitro group. This can initiate reactions such as the reduction of the nitro group to a nitroso or amino group, or ring cleavage.

Indirect Photolysis: This process is mediated by other substances present in the water, known as photosensitizers (e.g., dissolved organic matter). These substances absorb light and transfer the energy to the this compound molecule, or generate reactive oxygen species (like hydroxyl radicals) that can then react with and degrade the compound.

The rate and products of photolysis are influenced by factors such as water depth, turbidity, and the presence of dissolved organic matter.

Table 1: Plausible Abiotic Degradation Pathways of this compound

| Degradation Mechanism | Influencing Factors | Potential Transformation Products |

| Hydrolysis | pH, Temperature | Likely to be a very slow process with minimal degradation under typical environmental conditions. |

| Direct Photolysis | Light Intensity (UV Radiation) | Reduction of the nitro group (e.g., 2-Amino-5-phenylpyridine), hydroxylation of the aromatic rings, ring cleavage products. |

| Indirect Photolysis | Presence of Photosensitizers (e.g., humic acids), Reactive Oxygen Species | Hydroxylated derivatives, ring-opened products, and further oxidation products. |

Biotransformation Pathways of Related Nitroaromatic Compounds

Biotransformation, or biodegradation, is the breakdown of organic compounds by microorganisms. While specific studies on the biotransformation of this compound are not extensively documented, the metabolic pathways can be extrapolated from research on other nitroaromatic compounds. Microorganisms, including bacteria and fungi, have evolved various enzymatic systems to transform these compounds.

The initial steps in the biotransformation of nitroaromatic compounds often involve the reduction of the nitro group. This can occur under both aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, the initial attack on the aromatic ring can be initiated by monooxygenase or dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the ring, leading to the formation of catechols or other hydroxylated intermediates. These intermediates can then undergo ring cleavage, eventually leading to mineralization (complete breakdown to CO2, water, and inorganic compounds). Another aerobic pathway involves the reduction of the nitro group to a hydroxylamino or amino group.

Anaerobic Degradation: Under anaerobic conditions, the primary pathway for the biotransformation of nitroaromatic compounds is the stepwise reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. This reduction is carried out by nitroreductase enzymes. The resulting aromatic amines may be more or less toxic than the parent compound and can persist in the environment or undergo further degradation.

Several microbial species have been identified as capable of degrading nitroaromatic compounds. For instance, bacteria such as Pseudomonas, Rhodococcus, and Nocardia species have been shown to degrade various nitroaromatics. White-rot fungi, with their non-specific lignin-degrading enzymes, are also capable of transforming a wide range of recalcitrant organic pollutants, including nitroaromatic compounds.

Table 2: Common Biotransformation Reactions for Nitroaromatic Compounds

| Reaction Type | Enzymatic System | Typical Products | Microbial Examples |

| Nitro Group Reduction | Nitroreductases | Nitroso, Hydroxylamino, and Amino derivatives | Pseudomonas sp., Rhodococcus sp. |

| Ring Hydroxylation | Monooxygenases, Dioxygenases | Catechols, Hydroxylated intermediates | Pseudomonas putida, Burkholderia cepacia |

| Ring Cleavage | Dioxygenases | Aliphatic acids | Various soil bacteria |

Methodologies for Studying the Environmental Fate of Nitro-Pyridines

The investigation of the environmental fate of compounds like this compound involves a combination of laboratory and field studies, employing various analytical techniques to monitor the parent compound and its degradation products. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals, including their environmental fate and behavior. oecd.orgwikipedia.orgoecd.org

Laboratory Studies:

Batch Equilibrium Studies (OECD 106): These experiments are used to determine the adsorption and desorption characteristics of a chemical in soil and sediment, which influences its mobility in the environment. fera.co.uk

Hydrolysis as a Function of pH (OECD 111): This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Phototransformation of Chemicals in Water (OECD 316): These studies assess the rate and products of direct and indirect photolysis in aquatic systems. oecd.org

Biodegradation Studies (e.g., OECD 301, 307, 308): A range of tests are available to evaluate the biodegradability of a chemical in different environmental matrices such as water, soil, and sediment under both aerobic and anaerobic conditions. oecd.orgfera.co.uk

Analytical Techniques:

The detection and quantification of nitropyridines and their transformation products in environmental samples typically require sensitive and selective analytical methods.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for separating the parent compound from its degradation products. thermofisher.cncdc.gov

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides structural information for the identification of unknown degradation products. cdc.govcdc.gov Tandem mass spectrometry (MS/MS) can further aid in the structural elucidation of metabolites. nih.govrsc.org

Field Studies:

Field studies are conducted to understand the behavior of the chemical under real-world environmental conditions. These studies involve applying the chemical to a specific area and monitoring its concentration and the formation of degradation products in soil, water, and air over time.

Table 3: Methodologies for Environmental Fate Assessment of Nitropyridines

| Study Type | OECD Guideline (Example) | Key Parameters Measured | Analytical Techniques |

| Adsorption/Desorption | OECD 106 | Adsorption coefficient (Kd), Organic carbon-water (B12546825) partitioning coefficient (Koc) | HPLC-UV, LC-MS |

| Hydrolysis | OECD 111 | Hydrolysis rate constant, Half-life | HPLC-UV, LC-MS |

| Photodegradation | OECD 316 | Photolysis rate constant, Quantum yield, Half-life, Identification of photoproducts | HPLC-UV/DAD, LC-MS/MS, GC-MS |

| Biodegradation (Soil) | OECD 307 | Degradation half-life (DT50), Identification of major metabolites | Radio-TLC (if radiolabeled), HPLC, LC-MS/MS, GC-MS |

| Biodegradation (Water/Sediment) | OECD 308 | Degradation half-life in water and sediment, Identification of metabolites | Radio-HPLC (if radiolabeled), LC-MS/MS, GC-MS |

Future Directions and Research Perspectives for 2 Nitro 5 Phenylpyridine

Advancements in Sustainable Synthesis Methods

The future synthesis of 2-Nitro-5-phenylpyridine is expected to pivot towards greener and more sustainable methodologies, minimizing hazardous waste and improving energy efficiency. unife.itsphinxsai.com Current synthetic routes often rely on classical nitration and cross-coupling techniques that may involve harsh conditions or environmentally taxing reagents. chemistryviews.org Future research should focus on developing novel synthetic strategies that align with the principles of green chemistry. mdpi.com

Key research areas include:

Catalytic C-H Activation/Nitration: A forward-looking approach would involve the direct C-H nitration of 5-phenylpyridine. Transition-metal catalysis, particularly with palladium or copper, has proven effective for the C-H functionalization of 2-phenylpyridines. nih.govrsc.org Future studies could explore adapting these catalytic systems for regioselective nitration, potentially using safer nitrating agents. Visible-light photoredox catalysis also presents a mild and green protocol for C-H nitration on heterocyclic rings, a method that could be adapted for this specific scaffold. mdpi.com

Enzyme-Catalyzed Nitration: Biocatalysis offers an environmentally benign alternative to traditional chemical nitration. nih.gov Research into using enzymes like horseradish peroxidase in non-aqueous systems could lead to highly selective and sustainable methods for producing this compound under mild conditions, such as ambient temperature and neutral pH. nih.gov

Sustainable Coupling Reactions: For constructing the core 5-phenylpyridine skeleton, future methods should explore greener cross-coupling techniques. This includes using heterogeneous, recyclable catalysts like copper oxide nanoparticles supported on activated carbon, which can function in green solvents such as PEG-400. researchgate.netnih.gov These methods avoid the use of expensive ligands and offer simplified product separation. nih.gov

| Synthetic Strategy | Key Technology/Catalyst | Potential Advantages | Research Goal |

|---|---|---|---|

| Direct C-H Nitration | Visible-Light Photoredox Catalysis | Mild conditions, low energy, high regioselectivity | Develop a one-step, light-driven nitration of 5-phenylpyridine. |

| Biocatalytic Nitration | Immobilized Peroxidase Enzymes | Environmentally benign, high selectivity, ambient conditions | Optimize an enzymatic process for the synthesis of this compound. |

| Green Cross-Coupling | Heterogeneous Copper/Palladium Nanocatalysts | Catalyst recyclability, use of green solvents, ligand-free | Synthesize the 5-phenylpyridine precursor using a fully recyclable catalytic system. |

Expanding the Scope of Chemical Transformations

The dual functionality of the nitro group and the phenylpyridine scaffold in this compound opens avenues for a wide array of subsequent chemical modifications. The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine (B92270) ring, making it a versatile intermediate for synthesizing a library of novel compounds. nih.gov

Future research should systematically explore:

Reduction of the Nitro Group: The conversion of the nitro group to an amine (2-Amino-5-phenylpyridine) is a pivotal transformation. medchemexpress.com This amine can serve as a versatile handle for further derivatization, including amide bond formation, diazotization reactions for introducing other functional groups, and the synthesis of complex heterocyclic systems like imidazopyridines. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine ring, particularly at positions ortho and para to it, for nucleophilic attack. This allows for the displacement of suitable leaving groups or, in some cases, direct functionalization. Future work could investigate reactions with various nucleophiles (e.g., alkoxides, thiolates, amines) to create a diverse range of substituted phenylpyridines.

Cycloaddition Reactions: Nitropyridones, which are structurally related, are known to participate as electron-deficient dienophiles in Diels-Alder reactions. nih.gov Investigating the potential of this compound to engage in cycloaddition reactions could provide pathways to complex, fused aza-heterocycles.

Further Ring Functionalization: Beyond the transformations of the nitro group, the phenyl and pyridine rings themselves can be further functionalized. Palladium-catalyzed C-H activation has been extensively used to modify the ortho-phenyl position of 2-phenylpyridine (B120327), and this chemistry could be explored on the nitro-substituted variant to attach aryl, alkyl, or acyl groups. nih.gov

Integration of Computational and Experimental Approaches

A synergistic approach combining computational modeling with experimental validation will be crucial for accelerating research on this compound. Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's electronic structure, reactivity, and potential applications, thereby guiding experimental efforts more efficiently. researchgate.netnih.gov

Key areas for integrated research include:

Predicting Reactivity and Reaction Mechanisms: DFT calculations can be used to model reaction pathways for the transformations described in section 8.2. For instance, computational studies can predict the most favorable sites for nucleophilic attack or C-H activation and elucidate complex reaction mechanisms, such as the concerted metalation-deprotonation step in cyclometalation reactions. nih.govrsc.org

Understanding Electronic and Photophysical Properties: Computational chemistry is invaluable for predicting the optoelectronic properties of molecules. DFT and Time-Dependent DFT (TD-DFT) can calculate the HOMO-LUMO energy levels, absorption/emission spectra, and charge transfer characteristics of this compound and its derivatives. nih.govmdpi.comnih.gov This is particularly relevant for designing new materials for OLEDs, where the electronic properties of the ligand are critical. acs.org

Guiding Molecular Design: Before undertaking complex synthesis, computational screening can be used to design novel derivatives with desired properties. For example, by modeling different substituents on the phenyl or pyridine rings, researchers can predict their effect on emission color, quantum yield, or biological activity, allowing for the prioritization of the most promising synthetic targets. rsc.org

| Research Area | Computational Method | Experimental Validation | Objective |

|---|---|---|---|

| Reaction Selectivity | DFT (Transition State Analysis) | Product characterization (NMR, MS) | Predict and confirm the regioselectivity of nucleophilic substitution reactions. |

| Optoelectronic Properties | TD-DFT (Excited State Calculations) | UV-Vis and Photoluminescence Spectroscopy | Correlate theoretical predictions with actual emission properties for OLED applications. |

| Ligand-Metal Interaction | DFT (Bonding Analysis, NBO) | X-ray Crystallography, Electrochemistry | Understand how the nitro group influences the coordination and electronic structure of metal complexes. |

Development of Novel Materials and Technologies

The unique electronic profile of this compound—combining the well-known coordinating ability of the phenylpyridine scaffold with a potent electron-withdrawing nitro group—makes it a highly promising building block for advanced materials.

Future research should focus on its application in:

Organic Light-Emitting Diodes (OLEDs): The primary application of 2-phenylpyridine is as a cyclometalating ligand in phosphorescent iridium(III) and platinum(II) complexes for OLEDs. rsc.orgrsc.orgnih.gov The introduction of a strong electron-withdrawing group like -NO₂ is a known strategy to stabilize the HOMO level of the complex, which can lead to a blue shift in the emission color. acs.orgrsc.org A systematic investigation into incorporating this compound as a ligand could lead to the development of new, highly efficient blue or greenish-blue emitters, which are critical for full-color displays and solid-state lighting. researchgate.net

Novel Agrochemicals: Phenylpyridine derivatives have been explored as active ingredients in insecticides. mdpi.com The distinct electronic and steric properties imparted by the nitro group could lead to new derivatives with enhanced potency or novel modes of action. Future work could involve synthesizing a library of compounds based on the this compound core for screening in agrochemical applications.

Advanced Polymers and Functional Materials: The this compound unit could be incorporated into polymer backbones or as a pendant group to create materials with tailored electronic, optical, or thermal properties. The reduction of the nitro group to an amine post-polymerization would offer a route to functional polymers that can be further modified, opening possibilities in areas like chemical sensing or catalysis.

Q & A

Q. What are the recommended synthetic routes for 2-Nitro-5-phenylpyridine, and how can reaction efficiency be optimized?

The Bumagin coupling method is a well-documented approach for synthesizing nitro-substituted pyridines. This involves coupling halogenated pyridine intermediates with phenylboronic acids under palladium catalysis. Key parameters for optimization include:

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm nitro and phenyl group positions .

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for research use) .

- Melting point determination (compare with literature values, e.g., 287–293°C for related pyridine derivatives) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to the following guidelines:

- Use fume hoods and self-contained breathing apparatus (SCBA) to avoid inhalation of dust or vapors .

- Wear impermeable gloves (nitrile) and safety goggles to prevent skin/eye contact .

- Store in airtight containers away from heat sources to prevent decomposition into toxic gases (e.g., NOₓ) .

- Dispose of waste via certified hazardous waste handlers to mitigate environmental contamination .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from variations in assay conditions or impurities. Mitigation strategies include:

- Reproducibility checks : Replicate experiments under standardized conditions (e.g., pH, temperature) .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., de-nitrated analogs) that may skew bioactivity results .

- Meta-analysis : Compare datasets across studies, prioritizing those with rigorous analytical validation (e.g., ≥95% purity) .

Q. What advanced functionalization strategies enable selective modification of this compound?

Focus on exploiting the nitro group’s reactivity:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine for downstream coupling (e.g., amide formation) .

- Nucleophilic substitution : Replace nitro with alkoxy or thiol groups using NaOR/NaSR in polar aprotic solvents .

- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 5-position .

Q. Which spectroscopic and computational methods are most effective for studying this compound’s electronic properties?

- UV-Vis spectroscopy : Analyze π→π* transitions of the aromatic system; nitro groups cause red shifts .

- DFT calculations : Optimize molecular geometry and predict redox potentials (e.g., using Gaussian09 with B3LYP/6-31G*) .

- Cyclic voltammetry : Measure reduction potentials of the nitro group in non-aqueous media (e.g., DMF with TBAPF₆ electrolyte) .

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Crystallization hurdles often stem from polar nitro groups. Strategies include:

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to modulate solubility .

- Slow evaporation : Maintain controlled temperature (20–25°C) and humidity.

- Seeding : Introduce microcrystals of analogous compounds (e.g., 2-Hydroxy-5-nitropyridine) to induce nucleation .

Methodological Notes

- Contradiction Analysis : Cross-reference toxicity and reactivity data from SDS sheets with peer-reviewed studies to resolve ambiguities.

- Quality Control : Batch-specific COA (Certificate of Analysis) and SDS must be requested from suppliers for reproducibility .

- Ethical Compliance : Ensure all human/animal studies involving derivatives undergo rigorous IRB/IACUC review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |